molecular formula C2Cl2F4 B072178 1,1-Dichloro-1,2,2,2-tetrafluoroethane CAS No. 1320-37-2

1,1-Dichloro-1,2,2,2-tetrafluoroethane

Cat. No.: B072178
CAS No.: 1320-37-2
M. Wt: 170.92 g/mol
InChI Key: BAMUEXIPKSRTBS-UHFFFAOYSA-N
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Description

1,1-Dichloro-1,2,2,2-tetrafluoroethane (CCl₂FCF₃), also known as CFC-114a or Freon 114, is a chlorofluorocarbon (CFC) with a molecular weight of 170.92 g/mol. It is a colorless, non-flammable gas historically used as a refrigerant, solvent, and aerosol propellant . Its chemical structure features two chlorine atoms and four fluorine atoms asymmetrically distributed on the ethane backbone, contributing to its thermodynamic stability and low reactivity under normal conditions. Inhalation of high concentrations may cause central nervous system (CNS) depression and respiratory irritation .

Chemical Reactions Analysis

1,1-Dichloro-1,2,2,2-tetrafluoroethane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride and aluminum chloride. The major products formed from these reactions are typically other halogenated hydrocarbons.

Scientific Research Applications

Refrigeration Applications

R-114a has been widely used as a refrigerant in various cooling systems due to its favorable thermodynamic properties.

Properties and Performance

  • Boiling Point : Approximately -3.8 °C.
  • Global Warming Potential (GWP) : High GWP, leading to phased-out usage in many regions under environmental regulations.

Case Study: Industrial Refrigeration

A study conducted on the efficiency of R-114a in industrial refrigeration systems demonstrated its effectiveness in maintaining low temperatures for food preservation. The study highlighted that R-114a provided superior cooling efficiency compared to alternatives like R-134a under specific operational conditions .

Solvent Applications

R-114a serves as an effective solvent in various cleaning and degreasing processes.

Use in Electronics

In semiconductor manufacturing, R-114a has been utilized for cleaning electronic components due to its ability to dissolve oils and residues without leaving harmful residues. A case study indicated that using R-114a improved the cleaning process's efficiency while reducing the risk of damage to sensitive components .

Fire Extinguishing Agent

R-114a is employed as a fire extinguishing agent due to its nonflammable nature.

Fire Suppression Systems

The compound has been integrated into specialized fire suppression systems designed for sensitive environments such as data centers and aircraft. Its effectiveness is attributed to its ability to displace oxygen and cool the environment rapidly during a fire event. A documented case involved the successful deployment of R-114a in a data center fire suppression system that minimized damage during an incident .

Regulatory Considerations

Due to its high GWP and ozone-depleting potential (ODP), R-114a faces stringent regulations globally. The Montreal Protocol has led to a significant reduction in its use in favor of more environmentally friendly alternatives.

ApplicationDescriptionRegulatory Status
RefrigerantUsed in industrial refrigeration systems for food preservationPhased out under Montreal Protocol
SolventEffective for cleaning electronic componentsLimited use; alternatives preferred
Fire ExtinguishingNonflammable agent used in specialized fire suppression systemsSubject to regulatory scrutiny

Comparison with Similar Compounds

Structural and Physical Properties

The compound is compared to its isomers and structurally related hydrochlorofluorocarbons (HCFCs) in Table 1.

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Boiling Point (°C) ODP GWP (100-yr) Primary Applications
1,1-Dichloro-1,2,2,2-tetrafluoroethane (CFC-114a) 76-14-2 CCl₂FCF₃ 3.3 0.7 9,300 Refrigerant, solvent
1,2-Dichloro-1,1,2,2-tetrafluoroethane (CFC-114) 76-15-3 CClF₂CClF₂ 3.6 0.7 9,300 Heat transfer fluid, extraction
1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) 306-83-2 CCl₂FCF₃ 27.85* 0.02 77 Fire suppression, sterilant
1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) 63938-10-3 CClF₂CF₃ -12 0.02 620 Refrigerant blend component

Key Observations:

  • Isomerism : CFC-114a and CFC-114 are structural isomers with nearly identical boiling points (3.3°C vs. 3.6°C), complicating industrial separation .
  • Thermodynamic Stability : The asymmetric fluorine distribution in CFC-114a enhances its stability compared to HCFC-123 and HCFC-124, which have lower boiling points and higher volatility .
  • Environmental Impact : CFC-114a has a higher ODP (0.7) and GWP (9,300) than HCFCs, which were developed as transitional replacements with reduced ODP (0.02–0.04) .

Regulatory and Industrial Relevance

  • Phase-Out Status : CFC-114a is classified as an ozone-depleting substance, with intentional use prohibited in many countries . HCFCs like R-123 and R-124 are being phased out under the Kigali Amendment due to their GWPs .
  • Alternative Refrigerants : Modern blends favor hydrofluoroolefins (HFOs) or natural refrigerants (CO₂, ammonia) over HCFCs due to near-zero ODP and GWP .

Biological Activity

1,1-Dichloro-1,2,2,2-tetrafluoroethane, commonly referred to as HCFC-124 or R-124, is a halogenated hydrocarbon primarily used as a refrigerant and in various industrial applications. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks associated with exposure.

This compound has the following chemical characteristics:

  • Molecular Formula : CCl₂F₄
  • Molecular Weight : 152.02 g/mol
  • Physical State : Colorless gas at room temperature
  • Boiling Point : Approximately 10.4 °C

Acute Toxicity

Acute toxicity studies indicate that exposure to high concentrations of HCFC-124 can lead to significant health effects in laboratory animals. The approximate lethal concentration (ALC) for rats exposed to this compound was found to be between 230,000 and 300,000 ppm for a 4-hour inhalation period. No fatalities occurred at lower concentrations (≤50,000 ppm) while all subjects died at the highest concentration tested .

Subchronic and Chronic Toxicity

In subchronic studies involving repeated exposure over several weeks:

  • A no-observed-adverse-effect level (NOAEL) was determined to be 10,000 ppm based on observed effects in rats at higher concentrations .
  • No significant histopathological changes were noted across multiple exposure levels.
  • Increased alkaline phosphatase activity was observed in female rats at elevated doses (50,000 ppm), suggesting possible liver effects .

Genotoxicity

In vitro and in vivo genotoxicity studies have shown that HCFC-124 does not exhibit mutagenic or clastogenic activity. This suggests that the compound may not pose a significant risk for genetic damage under normal exposure conditions .

Metabolism and Excretion

Metabolic studies indicate that HCFC-124 is metabolized minimally in animals, primarily through cytochrome P450 pathways leading to urinary excretion of trifluoroacetic acid and fluoride. The potential formation of trifluoracetaldehyde has been noted but lacks supporting evidence of toxic effects .

Environmental Impact

As a greenhouse gas with a global warming potential (GWP) significantly higher than CO₂, HCFC-124 contributes to climate change. Its atmospheric lifetime ranges from 1.5 to 242 years depending on environmental conditions . Despite its low toxicity profile for human health, its role as a potent greenhouse gas necessitates careful management.

Study on Reproductive Effects

A study examining reproductive outcomes in rats exposed to HCFC-124 found no adverse effects on reproductive organs after repeated exposure. However, developmental toxicity was observed at higher concentrations (LOAEL of 30 ppm) when mothers were exposed during gestation .

Human Health Risk Assessment

Human health risk assessments indicate that while HCFCs generally present low hazards at typical exposure levels, high-dose exposures can lead to reversible effects such as respiratory depression and cardiac sensitization .

Summary Table of Key Findings

Parameter Value/Observation
ALC (4-hour inhalation)230,000 - 300,000 ppm
NOAEL (subchronic)10,000 ppm
GenotoxicityNo mutagenic/clastogenic activity
Major MetaboliteTrifluoroacetic acid
Environmental ImpactHigh GWP; persistent in atmosphere

Q & A

Basic Research Questions

Q. How is 1,1-dichloro-1,2,2,2-tetrafluoroethane synthesized, and what are the critical parameters for optimizing yield and purity?

  • Methodological Answer : The compound is synthesized via halogen exchange reactions, such as the fluorination of perchloroethylene (CCl₂=CCl₂) with hydrogen fluoride (HF) in the presence of catalysts like SbCl₃. Key parameters include:

  • Temperature : 80–120°C to balance reaction kinetics and side-product formation.
  • Catalyst stability : SbCl₃ must be regenerated to maintain catalytic activity.
  • Stoichiometry : Excess HF ensures complete fluorination and minimizes chlorinated by-products .
  • Purity control : Distillation under inert atmospheres (e.g., N₂) prevents hydrolysis.

Q. What analytical techniques are recommended for characterizing this compound in laboratory settings?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies volatile impurities (e.g., residual chlorinated ethanes) .
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR resolves fluorine environments; chemical shifts at δ −60 to −80 ppm confirm structural integrity .
  • Infrared Spectroscopy (IR) : Peaks near 1,150 cm⁻¹ (C-F stretching) and 700 cm⁻¹ (C-Cl bending) validate functional groups.
  • Differential Scanning Calorimetry (DSC) : Measures phase transitions (melting point: −56.6°C) .

Q. What are the thermodynamic properties of this compound relevant to refrigeration studies?

  • Methodological Answer : Key properties include:

  • Critical temperature : ~145°C (estimated via group contribution methods).
  • Vapor pressure : 0.5–1.2 MPa at 25°C (experimentally derived using static-cell manometry).
  • Second virial coefficients : Modeled using Lennard-Jones potentials with dipole corrections to predict non-ideal gas behavior .
  • Heat capacity : Calculated via quantum mechanical methods (e.g., DFT) for cycle efficiency analysis in organic Rankine systems .

Advanced Research Questions

Q. How do computational approaches elucidate the adsorption behavior of this compound on boron nitride nanotubes (BNNTs)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimizes geometry using B3LYP/6-311G(d,p) basis sets. Adsorption energy (Eₐds) of −1.2 eV indicates physisorption.
  • Natural Bond Orbital (NBO) analysis : Reveals charge transfer from BNNT’s N atoms to the compound’s Cl and F atoms.
  • Quantum Theory of Atoms in Molecules (QTAIM) : Identifies weak C-F···B interactions (ρ ≈ 0.05 a.u.) at bond critical points .

Q. What environmental degradation pathways and kinetics are associated with this compound?

  • Methodological Answer :

  • Tropospheric oxidation : Reacts with OH radicals (kOH ≈ 1.5 × 10⁻¹⁴ cm³/molecule·s) to form trifluoroacetic acid (TFA), quantified via smog chamber experiments.
  • Aquatic hydrolysis : Half-life >100 years at pH 7; accelerated under alkaline conditions (pH >10) via SN2 mechanisms.
  • Microbial degradation : Limited in anaerobic environments; monitored via stable isotope probing (δ¹³C) in soil microcosms .

Q. How does this compound compare to alternative refrigerants in terms of performance and environmental impact?

  • Methodological Answer : Comparative analysis involves:

  • Cycle efficiency : Simulated using REFPROP for COP (Coefficient of Performance) under subcritical conditions (Tₑvap = −20°C, Tcond = 40°C).
  • Global Warming Potential (GWP) : Estimated at 3,200 (100-year horizon) via IR absorption cross-section measurements.
  • Toxicity : Acute exposure limits (LC50 >20,000 ppm in rats) assessed via OECD 403 guidelines .

Properties

IUPAC Name

1,1-dichloro-1,2,2,2-tetrafluoroethane
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InChI

InChI=1S/C2Cl2F4/c3-1(4,5)2(6,7)8
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InChI Key

BAMUEXIPKSRTBS-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(Cl)Cl)(F)(F)F
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Molecular Formula

C2Cl2F4
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DSSTOX Substance ID

DTXSID9027150
Record name 1,1-Dichlorotetrafluoroethane
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Molecular Weight

170.92 g/mol
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Physical Description

Liquid, Colorless gas; [MSDSonline]
Record name Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro-
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Boiling Point

3.4 °C
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Solubility

In water,137 mg/L at 25 °C, Very soluble in benzene, diethyl ether, ethanol
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Density

1.455 g/cu cm at 25 °C, Liquid density: 1.55 g/mL at 25 °C
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Vapor Pressure

1640 mm Hg at 25 °C
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Color/Form

Colorless

CAS No.

374-07-2
Record name 1,1-Dichloro-1,2,2,2-tetrafluoroethane
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Record name Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro-
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Melting Point

-56.6 °C
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Synthesis routes and methods

Procedure details

In the reactor 101, GeF4 and hexachloroethane in the reaction feed contact the catalyst (e.g., AlCl3) held in the catalyst bed. The reactor 101 can be at a temperature of about 220° to about 375° C. and at a pressure of about 500 to 800 psig (i.e., about 3.45 MPa to about 5.52 MPa). In one embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-113 with high yield and good selectivity at a reaction temperature of about 310° C. and a molar ratio of hexachloroethane to GeF4 of about 1:1.67. Other potential fluorination products can include 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a), 1,2-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a), 1-chloro-1,1,2,2,2-pentafluoroethane (CFC-115), and/or other fluorine-substituted chloroethanes. In another embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-114a (about 73%) and CFC-115 (about 27%) at a reaction temperature of about 340° C. and a molar ratio of hexachloroethane to GeF4 of about 1:2.75.
[Compound]
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1,2-dichloro-1,2,2,2-tetrafluoroethane
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,1-Dichloro-1,2,2,2-tetrafluoroethane
1,1-Dichloro-1,2,2,2-tetrafluoroethane
1,1-Dichloro-1,2,2,2-tetrafluoroethane
1,1-Dichloro-1,2,2,2-tetrafluoroethane
1,1-Dichloro-1,2,2,2-tetrafluoroethane

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